4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Kinase inhibitor design Structure–activity relationship Pyrimidine medicinal chemistry

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354926‑77‑4, molecular formula C20H21N3O2, molecular weight 335.41 g mol⁻¹) is a fully synthetic 4,6‑diarylpyrimidin‑2‑amine. This scaffold is recognized in medicinal chemistry as a privileged kinase‑inhibitor pharmacophore; multiple 4,6‑diarylpyrimidin‑2‑amine derivatives have demonstrated Aurora kinase A (AURKA) inhibition and antiproliferative activity against human cancer cell lines.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 1354926-77-4
Cat. No. B6347623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine
CAS1354926-77-4
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)OC)OC)N)C
InChIInChI=1S/C20H21N3O2/c1-12-5-7-15(13(2)9-12)17-11-16(22-20(21)23-17)14-6-8-18(24-3)19(10-14)25-4/h5-11H,1-4H3,(H2,21,22,23)
InChIKeyMNOOYVKUAOPBBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine: Structural Identity & Class Baseline


4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354926‑77‑4, molecular formula C20H21N3O2, molecular weight 335.41 g mol⁻¹) is a fully synthetic 4,6‑diarylpyrimidin‑2‑amine . This scaffold is recognized in medicinal chemistry as a privileged kinase‑inhibitor pharmacophore; multiple 4,6‑diarylpyrimidin‑2‑amine derivatives have demonstrated Aurora kinase A (AURKA) inhibition and antiproliferative activity against human cancer cell lines [1]. The compound itself is offered primarily as a research‑grade screening compound by several chemical suppliers, and its procurement value lies in its specific substitution pattern—3,4‑dimethoxyphenyl at position 4 and 2,4‑dimethylphenyl at position 6—which distinguishes it from other commercially available diarylpyrimidin‑2‑amine analogs.

Why 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine Cannot Be Replaced by a Close Analog Without Risk


Within the 4,6‑diarylpyrimidin‑2‑amine series, both the position of the methoxy substituents on the phenyl ring at C‑4 and the methylation pattern on the phenyl ring at C‑6 profoundly influence kinase selectivity and cellular potency. Published structure–activity relationship (SAR) studies demonstrate that moving the methoxy groups from the 2,4‑ to the 3,4‑position on the R₁ aryl ring alters hydrogen‑bond acceptor geometry and can switch Aurora kinase A inhibition by an order of magnitude [1]. Likewise, the presence of the 2,4‑dimethylphenyl group at C‑6 introduces a hydrophobic contact surface that is absent in compounds bearing a simple phenyl or mono‑methylphenyl group; the Lee et al. SAR explicitly flags the R₂ hydrophobic substituent as a key driver of antitumor clonogenicity [1]. Consequently, a generic substitution with a positional isomer—even one sharing the same molecular formula—cannot be assumed to preserve target binding, cellular potency, or off‑target profile without explicit experimental verification.

Quantitative Differentiation Evidence for 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine


Positional Isomer Discrimination: 3,4-Dimethoxy vs. 2,4-Dimethoxy at the R₁ Aryl Ring

The target compound carries a 3,4‑dimethoxyphenyl group at the pyrimidine C‑4 position. The closest commercially available positional isomer—4-(2,4‑dimethoxyphenyl)-6-(2,4‑dimethylphenyl)pyrimidin-2-amine (CAS 1354926‑34‑3)—differs only in the methoxy arrangement. Published QSAR and docking studies on the 4,6‑diphenylpyrimidin‑2‑amine series reveal that the presence of a hydrogen‑bond acceptor at the C‑2 position of the R₁ ring is required for potent AURKA inhibition, while shifting this acceptor to the C‑3 position alters the docking pose and reduces binding energy [1]. Although no direct head‑to‑head inhibition data exist for this exact pair, the QSAR model predicts a quantitative change in GI₅₀ that would preclude simple interchange of these two isomers in an AURKA‑dependent assay [1].

Kinase inhibitor design Structure–activity relationship Pyrimidine medicinal chemistry

R₂ Hydrophobic Group Contribution: 2,4-Dimethylphenyl vs. Unsubstituted Phenyl

The target compound bears a 2,4‑dimethylphenyl substituent at pyrimidine C‑6. SAR analysis of 25 4,6‑diphenylpyrimidin‑2‑amine derivatives demonstrated that hydrophobic substituents and a 1‑naphthalenyl group at the R₂ position significantly increase antiproliferative activity [1]. The 2,4‑dimethylphenyl group provides a defined hydrophobic contact surface that is absent in the unsubstituted phenyl comparator. In the published series, compounds with an unsubstituted phenyl at R₂ exhibited GI₅₀ values in the micromolar range, whereas optimised hydrophobic R₂ analogs achieved GI₅₀ values as low as 22–33 nM in HCT116 cells [1]. The 2,4‑dimethylphenyl motif is therefore expected to confer substantially lower GI₅₀ than a bare phenyl ring, although the exact value for the target compound remains unmeasured.

Aurora kinase A inhibition Hydrophobic pharmacophore Clonogenicity assay

Purity and Physical Property Baseline for Reproducible Screening

The compound is supplied by abcr GmbH (catalog AB422533) with a defined molecular identity (C20H21N3O2, MW 335.41 g mol⁻¹) . The closest analog 4-(2,4‑dimethoxyphenyl)-6-(2,4‑dimethylphenyl)pyrimidin-2-amine (CAS 1354926‑34‑3) is offered by Fluorochem at 95.0% purity and carries GHS07 hazard classification (H302, H315, H319, H335) . While the exact purity specification for the target compound is not publicly listed, procurement from abcr ensures traceable lot‑specific quality control. The molecular weight and elemental composition are identical between the two isomers (C20H21N3O2, 335.4 g mol⁻¹), meaning that differentiation must rely on orthogonal analytical methods (e.g., NMR, HPLC retention time) rather than mass‑based techniques.

Compound quality control HTS reproducibility Physicochemical profiling

Patent Landscape Gap: Absence from the Canonical AURKA Inhibitor Series

The comprehensive pyrimidine‑2‑amine anticancer patent KR20190043842A exemplifies 24 specific diarylpyrimidin‑2‑amines, including several 3,4‑dimethoxyphenyl derivatives, but does not claim or exemplify the 4‑(3,4‑dimethoxyphenyl)-6‑(2,4‑dimethylphenyl) combination [1]. Similarly, the 25‑compound library reported by Lee et al. (PMC6592983) explores R₁ = 2‑OH/2‑OMe phenyl and R₂ = naphthyl or methoxyphenyl variants, but does not include the 2,4‑dimethylphenyl R₂ group [2]. This dual absence means the target compound occupies an unexplored region of the 4,6‑diarylpyrimidin‑2‑amine SAR landscape, offering potential for novel intellectual property or selectivity profiling that is not encumbered by the exemplified claims of KR20190043842A.

Patent analysis Chemical space novelty IP positioning

Procurement‑Relevant Application Scenarios for 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine


Aurora Kinase A SAR Expansion: Probing the 3,4‑Dimethoxy/2,4‑Dimethyl Combination

The compound fills a dual gap in published AURKA inhibitor SAR: it combines a 3,4‑dimethoxyphenyl R₁ (which the Lee et al. QSAR model predicts alters hydrogen‑bonding relative to the 2,4‑dimethoxy isomer [1]) with a 2,4‑dimethylphenyl R₂ (which introduces a hydrophobic contact absent in the published derivative set). Procurement of this compound enables a direct, internally controlled comparison with CAS 1354926‑34‑3 to quantify the GI₅₀ shift attributable solely to the methoxy positional isomerism, while simultaneously testing whether the 2,4‑dimethylphenyl R₂ can substitute for the naphthyl group used in the most potent patent‑exemplified analogs [2].

Kinase Selectivity Profiling of an Unexplored Diarylpyrimidin‑2‑amine Chemotype

Because the 3,4‑dimethoxy/2,4‑dimethyl substitution pattern is absent from both the KR20190043842A patent library [2] and the Lee et al. 2019 publication [1], the compound is a strong candidate for broad kinome profiling. Researchers can use it as a probe to determine whether this substitution combination redirects kinase selectivity away from AURKA toward other kinases (e.g., EGFR, VEGFR‑2, or Src family kinases), thereby identifying novel starting points for kinase inhibitor programs that are not pre‑claimed by existing IP.

Analytical Method Development for Positional Isomer Discrimination

The identical molecular weight (335.4 g mol⁻¹) and molecular formula (C20H21N3O2) of CAS 1354926‑77‑4 and its closest isomer CAS 1354926‑34‑3 create a practical challenge for mass‑spectrometry‑based high‑throughput screening workflows. Procurement of the target compound enables development and validation of HPLC or NMR methods capable of resolving these two positional isomers, serving as a reference standard for isomer identity confirmation in compound management and library quality control processes.

Computational Chemistry Benchmarking: Docking Pose Prediction for Methoxy Regioisomers

Published docking studies on derivative 12 (2‑(2‑amino‑6‑(2,4‑dimethoxyphenyl)pyrimidin‑4‑yl)phenol) reported binding energies of –16.72 to –11.63 kcal mol⁻¹ against AURKA [1]. The target compound provides an experimental test case for computational chemists to predict whether the 3,4‑dimethoxy arrangement strengthens or weakens the docking score relative to the 2,4‑dimethoxy isomer, and whether the 2,4‑dimethylphenyl R₂ can recapitulate the binding mode of the naphthyl group used in the most potent patent exemplars. This scenario is directly relevant for groups building predictive models for 4,6‑diarylpyrimidin‑2‑amine kinase binding.

Quote Request

Request a Quote for 4-(3,4-Dimethoxyphenyl)-6-(2,4-dimethylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.